Methyl 2-[(3-aminobenzene)sulfonamido]benzoate
Description
Methyl 2-[(3-aminobenzene)sulfonamido]benzoate (CAS: 1157025-11-0, InChIKey: GFNOZMOEYCQZTR-UHFFFAOYSA-N) is a sulfonamide derivative featuring a methyl benzoate core substituted at the ortho (2-) position with a sulfonamido group linked to a 3-aminobenzene moiety. Its molecular formula is C₁₄H₁₄N₂O₄S, with a calculated molecular weight of 306.34 g/mol. This compound is structurally characterized by:
- A methyl benzoate backbone (C₆H₄COOCH₃).
- A sulfonamido bridge (-SO₂NH-) at the 2-position of the benzoate ring.
- A 3-aminobenzene group attached to the sulfonamido nitrogen.
Properties
IUPAC Name |
methyl 2-[(3-aminophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOZMOEYCQZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the biological system and the specific application.
Comparison with Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Derivatives)
highlights sulfonylurea herbicides with structural similarities, differing primarily in triazine ring substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Use |
|---|---|---|---|---|
| Triflusulfuron methyl ester | C₁₅H₁₆F₃N₅O₅S | ~463.37 | Trifluoroethoxy, triazine | Herbicide |
| Ethametsulfuron methyl ester | C₁₄H₁₈N₄O₅S | ~370.38 | Ethoxy, methylamino triazine | Herbicide |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | ~381.36 | Methoxy, methyl triazine | Herbicide |
Key Differences :
- The target compound lacks the triazine ring present in sulfonylurea herbicides, which is critical for their herbicidal activity.
Sulfonamido Benzoate Derivatives
and provide data on sulfonamido benzoates with varying substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Methyl 2-[(3-aminobenzene)sulfonamido]benzoate | C₁₄H₁₄N₂O₄S | 306.34 | 3-aminobenzene sulfonamido, methyl ester |
| 3-[(3-Methoxy-3-oxopropyl)sulfonylamino]benzoate (Compound 64) | C₁₁H₁₂NO₆S⁻ | 286.28 | Methoxypropyl sulfonylamino |
| Methyl 2-(amino-sulfonyl)benzoate (m133) | C₈H₉NO₄S | 215.23 | Sulfamoyl group, no aromatic amine |
Key Observations :
- Compound 64 has a methoxypropyl chain instead of an aromatic amine, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the target compound .
- m133 lacks the 3-aminobenzene group, resulting in a simpler structure with lower molecular weight (215.23 vs. 306.34 g/mol). This simplification may limit its utility in applications requiring π-π stacking or amine-mediated interactions .
Biological Activity
Methyl 2-[(3-aminobenzene)sulfonamido]benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O4S, with a molecular weight of approximately 230.25 g/mol. The compound features a methyl ester group attached to a benzoic acid moiety, linked to a sulfonamide functional group. This structural arrangement is crucial for its biological activity, influencing solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that similar compounds within the sulfonamide class can inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway for bacteria.
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Sulfanilamide | 0.5 | Escherichia coli |
| Methyl 3-(4-chlorobenzenesulfonamido)benzoate | 1.0 | Streptococcus pneumoniae |
Note: MIC = Minimum Inhibitory Concentration
Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies on related sulfonamide derivatives have demonstrated their ability to target specific signaling pathways involved in cancer progression.
Case Study: Apoptosis Induction in Cancer Cells
A study published in the Journal of Medicinal Chemistry evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the ability to induce apoptosis through the activation of caspase pathways.
Table 2: Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF7 (Breast Cancer) |
| Sulfanilamide | 15 | A549 (Lung Cancer) |
| Methyl 3-(4-bromophenyl)sulfonyl)benzoate | 12 | HeLa (Cervical Cancer) |
Note: IC50 = Half Maximal Inhibitory Concentration
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in folate metabolism, crucial for bacterial growth.
- Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to cell death.
- Interaction with Protein Targets : Binding studies suggest that this compound may interact with proteins involved in cell signaling and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
